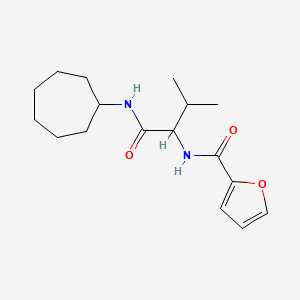
N~1~-cycloheptyl-N~2~-2-furoylvalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cycloheptyl-N~2~-2-furoylvalinamide is a chemical compound that belongs to the family of amides. It is a white crystalline solid with a molecular formula of C~17~H~26~N~2~O~3~ and a molecular weight of 310.40 g/mol. This compound has been the subject of extensive research due to its potential use in various scientific and medical applications.
Mechanism of Action
The mechanism of action of N~1~-cycloheptyl-N~2~-2-furoylvalinamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~2~-2-furoylvalinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs to treat pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-cycloheptyl-N~2~-2-furoylvalinamide is its potential use in the development of anti-cancer drugs. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions that could be explored in relation to N~1~-cycloheptyl-N~2~-2-furoylvalinamide. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential use in the development of drugs to treat other diseases, such as pain and inflammation. Finally, further research could be carried out to better understand the mechanism of action of N~1~-cycloheptyl-N~2~-2-furoylvalinamide and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N~1~-cycloheptyl-N~2~-2-furoylvalinamide involves the reaction of cycloheptylamine and 2-furoylvaline in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography to obtain pure N~1~-cycloheptyl-N~2~-2-furoylvalinamide.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-2-furoylvalinamide has been extensively studied for its potential use in various scientific and medical applications. One of the most promising applications is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
N-[1-(cycloheptylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)15(19-16(20)14-10-7-11-22-14)17(21)18-13-8-5-3-4-6-9-13/h7,10-13,15H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRMZNVZIJFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(cycloheptylcarbamoyl)-2-methyl-propyl]-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

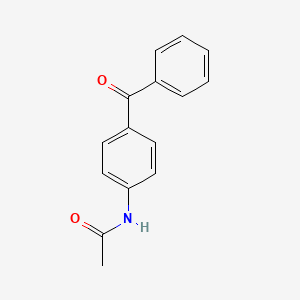


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)

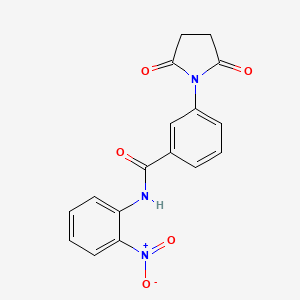
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

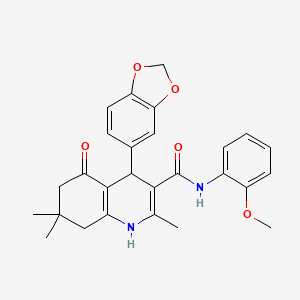
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
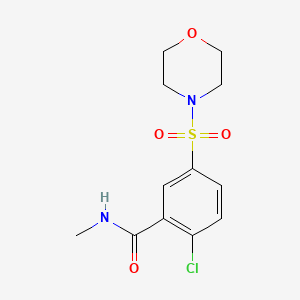
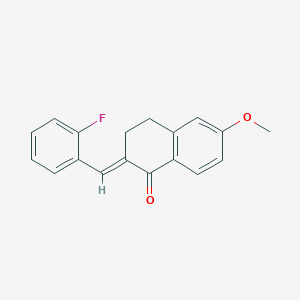
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)